molecular formula C14H13N3O4 B3856708 (3,4-dimethylphenyl)(2,4-dinitrophenyl)amine

(3,4-dimethylphenyl)(2,4-dinitrophenyl)amine

Cat. No. B3856708
M. Wt: 287.27 g/mol
InChI Key: PMTPQTPINWFQCM-UHFFFAOYSA-N
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Description

(3,4-dimethylphenyl)(2,4-dinitrophenyl)amine, also known as DNPH, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is highly reactive with carbonyl compounds, making it a valuable tool for detecting and quantifying these compounds in various samples. In

Mechanism of Action

The mechanism of action of (3,4-dimethylphenyl)(2,4-dinitrophenyl)amine involves the formation of a stable derivative with carbonyl compounds. The reaction between (3,4-dimethylphenyl)(2,4-dinitrophenyl)amine and carbonyl compounds occurs through a nucleophilic addition reaction, in which the nitrogen atom of (3,4-dimethylphenyl)(2,4-dinitrophenyl)amine attacks the carbon atom of the carbonyl group, forming a hydrazone derivative.
Biochemical and Physiological Effects:
(3,4-dimethylphenyl)(2,4-dinitrophenyl)amine has no known biochemical or physiological effects in humans or animals. It is a relatively non-toxic compound and is not considered a hazard to human health or the environment.

Advantages and Limitations for Lab Experiments

The use of (3,4-dimethylphenyl)(2,4-dinitrophenyl)amine in lab experiments has several advantages, including its high reactivity with carbonyl compounds, its stability, and its compatibility with various analytical techniques. However, (3,4-dimethylphenyl)(2,4-dinitrophenyl)amine has some limitations, including its selectivity, as it reacts with a wide range of carbonyl compounds, and its sensitivity, as it may not detect low levels of carbonyl compounds in some samples.

Future Directions

There are several future directions for the use of (3,4-dimethylphenyl)(2,4-dinitrophenyl)amine in scientific research. One direction is the development of new analytical techniques for the detection and quantification of carbonyl compounds using (3,4-dimethylphenyl)(2,4-dinitrophenyl)amine. Another direction is the application of (3,4-dimethylphenyl)(2,4-dinitrophenyl)amine in the study of carbonyl compounds in biological systems, including the identification of biomarkers of disease and the investigation of the role of carbonyl compounds in cellular processes.
Conclusion:
In conclusion, (3,4-dimethylphenyl)(2,4-dinitrophenyl)amine is a valuable tool for the detection and quantification of carbonyl compounds in various samples. Its high reactivity with carbonyl compounds, stability, and compatibility with various analytical techniques make it a useful reagent in scientific research. However, its selectivity and sensitivity may limit its use in some applications. Further research is needed to explore new applications of (3,4-dimethylphenyl)(2,4-dinitrophenyl)amine in scientific research.

Scientific Research Applications

(3,4-dimethylphenyl)(2,4-dinitrophenyl)amine is widely used in scientific research as a reagent for the detection and quantification of carbonyl compounds. Carbonyl compounds are a class of organic compounds that contain a carbonyl group, which is a functional group consisting of a carbon atom double-bonded to an oxygen atom. Carbonyl compounds are found in various samples, including air, water, food, and biological fluids, and are important indicators of environmental pollution, food quality, and disease.
(3,4-dimethylphenyl)(2,4-dinitrophenyl)amine reacts with carbonyl compounds to form a stable derivative, which can be analyzed by various techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectrophotometry. The analysis of carbonyl compounds using (3,4-dimethylphenyl)(2,4-dinitrophenyl)amine has been widely used in various fields, including environmental science, food science, and biomedical research.

properties

IUPAC Name

N-(2,4-dinitrophenyl)-3,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-9-3-4-11(7-10(9)2)15-13-6-5-12(16(18)19)8-14(13)17(20)21/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTPQTPINWFQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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